
Mefuparib hydrochloride
Übersicht
Beschreibung
Mefuparib hydrochloride, also known as CVL218, is a novel second-generation poly-ADP-ribose polymerase (PARP) inhibitor. This compound has shown significant potential in cancer treatment due to its ability to inhibit PARP1 and PARP2 enzymes, which play crucial roles in DNA repair mechanisms. This compound is particularly notable for its high water solubility and ability to penetrate the blood-brain barrier, making it a promising candidate for treating brain tumors and other cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of mefuparib hydrochloride involves multiple steps, starting with the preparation of the core benzofuran structure. The key steps include:
Formation of the Benzofuran Core: This involves the cyclization of a suitable precursor to form the benzofuran ring.
Introduction of Functional Groups: The benzofuran core is then functionalized with a fluoro group at the 5-position and a carboxamide group at the 7-position.
Attachment of the Phenyl Group: A phenyl group substituted with a methylamino group is introduced at the 2-position of the benzofuran ring.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form to enhance its solubility and stability.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain high-purity this compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for pharmaceutical use.
Analyse Chemischer Reaktionen
Types of Reactions: Mefuparib hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The fluoro group on the benzofuran ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Mefuparib hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study PARP inhibition and DNA repair mechanisms.
Biology: Investigated for its effects on cellular processes such as apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for various cancers, including breast cancer, prostate cancer, and brain tumors.
Industry: Utilized in the development of novel anticancer therapies and drug delivery systems .
Wirkmechanismus
Mefuparib hydrochloride exerts its effects by inhibiting the activity of PARP1 and PARP2 enzymes. These enzymes are involved in the repair of single-strand DNA breaks. By inhibiting PARP activity, this compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately causing cell death. This mechanism is particularly effective in cancer cells, which have high levels of DNA damage and rely heavily on PARP-mediated repair pathways .
Vergleich Mit ähnlichen Verbindungen
- Olaparib
- Rucaparib
- Niraparib
- Talazoparib
Biologische Aktivität
Mefuparib hydrochloride (MPH), also known as CVL218, is a second-generation poly(ADP-ribose) polymerase (PARP) inhibitor that has shown significant promise in the treatment of cancers, particularly those with homologous recombination repair deficiencies, such as BRCA1/2 mutations. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, and therapeutic efficacy based on diverse research findings.
This compound primarily targets PARP1 and PARP2 enzymes, which play crucial roles in DNA repair processes. By inhibiting these enzymes, MPH leads to the accumulation of DNA damage in cancer cells, particularly those deficient in homologous recombination repair mechanisms. This results in synthetic lethality , where cancer cells are unable to survive due to their compromised DNA repair capabilities.
Key Mechanisms:
- Inhibition of poly(ADP-ribose) synthesis, leading to reduced DNA repair capacity.
- Induction of apoptosis in cancer cells through G2/M cell cycle arrest.
- Enhancement of sensitivity to other chemotherapeutic agents, such as temozolomide.
In Vitro Studies
This compound has demonstrated potent anticancer activity across various cancer cell lines. Notably, it exhibits high efficacy against HR-deficient cells:
- IC50 Values: Studies report IC50 values ranging from 2.2 to 4.4 nmol/L for various cancer cell lines, indicating strong inhibition of cell proliferation .
- Cell Lines: Significant effects have been observed in BRCA1/2-deficient cell lines, with enhanced apoptosis and decreased viability following treatment with MPH .
In Vivo Studies
In animal models, this compound has shown remarkable tumor growth inhibition:
- Xenograft Models: In BRCA1-mutated xenograft mice, MPH administration resulted in a tumor growth inhibition rate of 96.6%, outperforming olaparib (56.3% inhibition at the same dose) .
- Pharmacokinetics: MPH displays high oral bioavailability (40%-100%) and significant tissue distribution, with concentrations 33-fold higher in tissues than in plasma .
Pharmacokinetics
This compound's pharmacokinetic profile is characterized by:
- High Water Solubility: Exceeding 35 mg/mL, which enhances its bioavailability compared to other PARP inhibitors .
- Tissue Distribution: Favorable distribution across various tissues, including the brain, which is critical for treating tumors located in this area .
Case Studies and Clinical Trials
Ongoing clinical trials are evaluating the safety and efficacy of this compound in various cancer types. Preliminary data indicate that it may be particularly beneficial for patients with BRCA mutations or other homologous recombination deficiencies.
Notable Clinical Findings:
- Combination Therapies: MPH has shown synergistic effects when combined with other chemotherapeutic agents like temozolomide, enhancing overall treatment efficacy .
- Safety Profile: Initial studies suggest a favorable safety profile with minimal off-target effects compared to first-generation PARP inhibitors .
Summary Table: Biological Activity Overview
Feature | Details |
---|---|
Compound Name | This compound (CVL218) |
Type | PARP1/2 Inhibitor |
IC50 Range | 2.2 - 4.4 nmol/L |
Tumor Growth Inhibition | Up to 96.6% in BRCA1-mutated models |
Oral Bioavailability | 40% - 100% |
High Tissue Distribution | 33-fold higher than plasma |
Mechanism of Action | Induces synthetic lethality via DNA damage |
Eigenschaften
IUPAC Name |
5-fluoro-2-[4-(methylaminomethyl)phenyl]-1-benzofuran-7-carboxamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2.ClH/c1-20-9-10-2-4-11(5-3-10)15-7-12-6-13(18)8-14(17(19)21)16(12)22-15;/h2-8,20H,9H2,1H3,(H2,19,21);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFWTAVHQKERKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=CC3=CC(=CC(=C3O2)C(=O)N)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1449746-00-2 | |
Record name | Mefuparib hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449746002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MEFUPARIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82IYE3T3BE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.